

## Suzetrigine (VX-548): A Comprehensive Overview of Clinical Trial Dosage, Administration, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Suzetrigine |           |
| Cat. No.:            | B10856436   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Application Notes and Protocols**

This document provides a detailed summary of the dosage, administration, and clinical trial protocols for **Suzetrigine** (formerly VX-548), a first-in-class, selective inhibitor of the NaV1.8 sodium channel. **Suzetrigine** is a non-opioid analgesic developed for the treatment of moderate-to-severe acute pain and neuropathic pain. The information presented here is compiled from publicly available data from Phase 2 and Phase 3 clinical trials to assist researchers and drug development professionals in understanding the clinical application of this novel compound.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from **Suzetrigine** clinical trials, including dosing regimens and pharmacokinetic parameters.

## Table 1: Suzetrigine Dosage and Administration in Clinical Trials



| Indication                           | Trial Phase          | Dosage<br>Regimen                                                          | Route of<br>Administration | Duration of<br>Treatment |
|--------------------------------------|----------------------|----------------------------------------------------------------------------|----------------------------|--------------------------|
| Moderate-to-<br>Severe Acute<br>Pain | Phase 2 & 3          | 100 mg loading<br>dose, followed by<br>50 mg every 12<br>hours[1][2][3][4] | Oral[1][5]                 | Up to 14 days[5]         |
| Diabetic Peripheral Neuropathy (DPN) | Phase 3<br>(planned) | 70 mg once<br>daily[1][6]                                                  | Oral                       | 12 weeks[1][6]           |

Table 2: Efficacy Endpoints in Acute Pain Trials

(Abdominoplasty and Bunionectomy)

| Endpoint                | Description                                                                                                                                                   |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint        | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo[3][7]                                                      |
| Key Secondary Endpoints | - SPID48 compared to hydrocodone bitartrate/acetaminophen (HB/APAP)[3]- Time to meaningful pain relief (≥2-point reduction in NPRS) compared to placebo[3][5] |
| Other Endpoints         | - Patient Global Assessment (PGA) of effectiveness[5]- Use of rescue medication[5][8]                                                                         |

### **Experimental Protocols**

The following sections detail the methodologies employed in the pivotal Phase 3 clinical trials for **Suzetrigine** in the management of acute pain.

## Study Design for Acute Pain Trials (NCT04891132, NCT04891145)



The Phase 3 program for acute pain included two randomized, double-blind, placebo- and active-controlled trials in adult patients with moderate-to-severe pain following either abdominoplasty or bunionectomy.[3][8][9]

- Randomization: Participants were randomized to one of three arms:
  - Suzetrigine (100 mg loading dose, then 50 mg every 12 hours)[3]
  - Hydrocodone bitartrate/acetaminophen (5 mg/325 mg every 6 hours)[3][7]
  - Placebo[3][7]
- Blinding: The trials were double-blind, meaning neither the participants nor the investigators knew which treatment was being administered.
- Control Groups: The use of both placebo and an active comparator (a commonly prescribed opioid) allowed for a comprehensive assessment of Suzetrigine's efficacy and safety profile.
   [10]

### **Participant Population**

- Inclusion Criteria:
  - Adults (18-80 years of age) scheduled for either abdominoplasty or bunionectomy.
  - Experiencing moderate-to-severe postoperative pain, defined as a score of ≥4 on the 11point Numeric Pain Rating Scale (NPRS).[9]
- Exclusion Criteria:
  - History of chronic pain or long-term use of analgesic medications.
  - Known hypersensitivity to the study drugs.
  - Significant cardiovascular, renal, or hepatic disease.

#### **Efficacy Assessment Protocol**



- Primary Efficacy Endpoint: The primary measure of efficacy was the time-weighted sum of the pain intensity difference over 48 hours (SPID48).[3][7]
  - Pain Intensity Measurement: Participants rated their pain intensity on an 11-point Numeric Pain Rating Scale (NPRS), where 0 represents "no pain" and 10 represents "worst pain imaginable."
  - Assessment Schedule: Pain intensity was assessed at baseline (before the first dose of study medication) and at multiple time points over the 48-hour treatment period.
  - SPID48 Calculation: The SPID48 was calculated from the NPRS scores to provide a cumulative measure of pain relief over the 48-hour period.
- Secondary Efficacy Endpoints:
  - Time to Meaningful Pain Relief: This was defined as the time to the first achievement of at least a 2-point reduction in the NPRS score from baseline.[3][5]
  - Patient Global Assessment (PGA): At the end of the treatment period, participants rated the overall effectiveness of the study medication.[5]
  - Rescue Medication Use: The use of supplemental, pre-specified rescue medication (e.g., ibuprofen) for breakthrough pain was recorded.[2][8]

#### Safety and Tolerability Assessment Protocol

- Adverse Event Monitoring: All adverse events (AEs) were recorded throughout the study, regardless of their perceived relationship to the study medication. The severity and relationship to the study drug were assessed by the investigator.
- Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at regular intervals.
- Laboratory Tests: Blood and urine samples were collected at baseline and at the end of the study to monitor hematology, blood chemistry, and urinalysis parameters.
- Electrocardiograms (ECGs): ECGs were performed at baseline and at specified time points to assess for any cardiac effects.



# Signaling Pathway and Experimental Workflow Diagrams

#### **Suzetrigine Mechanism of Action**

**Suzetrigine** is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[11][12] [13] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[11][13] By binding to the NaV1.8 channel, **Suzetrigine** stabilizes it in a closed state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to painful stimuli.[11][13] This targeted action in the peripheral nervous system is believed to reduce pain perception without the central nervous system side effects associated with opioids.[11]



Click to download full resolution via product page

Caption: **Suzetrigine** selectively blocks NaV1.8 channels on peripheral neurons, inhibiting pain signal transmission.

#### **Acute Pain Clinical Trial Workflow**

The following diagram illustrates the typical workflow for a participant in a Phase 3 acute pain clinical trial of **Suzetrigine**.





Click to download full resolution via product page

Caption: Workflow of **Suzetrigine** acute pain clinical trials from screening to follow-up.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vertex Reveals Progress in Suzetrigine (VX-548) for Acute and Neuropathic Pain Treatment [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
   Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain |
   Vertex Pharmaceuticals [investors.vrtx.com]
- 7. investors.vrtx.com [investors.vrtx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtopics.com [drugtopics.com]
- 11. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single-arm Study Evaluating the Effectiveness and Safety of Suzetrigine (SUZ) for Acute Pain After Selected Surgeries | Clinical Research Trial Listing [centerwatch.com]
- 13. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [Suzetrigine (VX-548): A Comprehensive Overview of Clinical Trial Dosage, Administration, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856436#suzetrigine-dosage-and-administration-in-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com